2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Description
This compound is an amide derivative featuring a pyrrolidine ring linked to a substituted pyrazole moiety via an ethanone bridge. Its structure includes:
- 3-Amino-4-chloro-1H-pyrazol-1-yl group: A substituted pyrazole with electron-withdrawing (Cl) and electron-donating (NH₂) groups, influencing reactivity and stability.
The compound is listed as discontinued by CymitQuimica, possibly due to challenges in synthesis, stability, or regulatory concerns .
Properties
Molecular Formula |
C9H13ClN4O |
|---|---|
Molecular Weight |
228.68 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H13ClN4O/c10-7-5-14(12-9(7)11)6-8(15)13-3-1-2-4-13/h5H,1-4,6H2,(H2,11,12) |
InChI Key |
CFURYHIWBWZTHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” typically involves multi-step organic reactions:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The amino and chloro groups can be introduced through substitution reactions using appropriate reagents such as amines and chlorinating agents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final compound can be obtained by coupling the pyrazole and pyrrolidine derivatives under suitable conditions, often using catalysts and solvents.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols or dechlorinated compounds.
Substitution Products: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, such compounds may be studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Medicine
Medicinal chemistry research may explore the compound’s potential as a drug candidate for treating various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations:
- Solubility : The pyrrolidine group in the target compound may improve solubility compared to phenyl-substituted analogs (e.g., 7b) .
- Reactivity : The 4-chloro substituent on the pyrazole enhances stability via steric and electronic effects, contrasting with methyl or hydroxymethyl groups in analogs .
- Synthetic Accessibility : High yields (e.g., 70–99%) are achieved in analogs using piperidine-catalyzed condensations or reductive amination , whereas the target compound’s discontinuation hints at synthetic hurdles .
Physicochemical and Spectral Comparisons
- IR Spectroscopy : Analogs with NH₂ groups (e.g., 7b) show strong absorption at 3320–3275 cm⁻¹, absent in the target compound if NH₂ is protonated or absent .
- NMR Data : Pyrrolidine-containing compounds (e.g., 119) exhibit δ ~2.22 ppm for CH₃ groups, similar to the target’s aliphatic protons .
- Mass Spectrometry : Pyrazole derivatives (e.g., 7b) fragment via loss of NH₂ or Cl groups, a pattern likely shared by the target compound .
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